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Ascaphin-5M

Cat. No.: B1578183
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaphin-5M is a synthetic analog based on the ascaphin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the North American-tailed frog, Ascaphus truei . The ascaphin peptides are cationic, amphipathic alpha-helical peptides that play a crucial role in innate host defense . While specific data on this compound is proprietary, research on related ascaphins, particularly Ascaphin-8, provides strong insight into its potential research value. These peptides exhibit broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria . Furthermore, they have demonstrated significant potential in oncology research, showing inhibitory effects on the growth of various human cancer cell lines, including HepG2 liver cancer-derived cells, HCT116 colon cancer cells, and MCF-7 breast cancer cells . The primary mechanism of action for this class of peptides is believed to be through the disruption of microbial and cancer cell membranes. Their cationic nature allows them to interact with the negatively charged phospholipids of target cell membranes, leading to increased membrane permeability, cell leakage, and ultimately, cell death . This non-specific, membrane-targeting mechanism poses a lower risk for the development of drug resistance compared to traditional antibiotics, making them a compelling subject for research into novel anti-infectives and anticancer agents . This compound is offered at high purity (>98%) to support reliable and reproducible research outcomes in these fields. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

GIKDWIKGAAKTLIKTVASHIANQ

Origin of Product

United States

Isolation and Biosynthesis of Ascaphin 5m

Methodologies for Peptide Isolation from Biological Secretions

The isolation of Ascaphin-5M from the complex mixture of bioactive molecules present in amphibian skin secretions requires a multi-step approach. The initial step involves the gentle inducement of secretion from the frog, often achieved through mild electrical stimulation or injection of norepinephrine, which prompts the release of granular gland contents.

Following collection, the crude secretion undergoes a series of purification steps. A common initial step is solid-phase extraction using Sep-Pak cartridges, which separates components based on their hydrophobicity and prepares the sample for further analysis. The subsequent and most critical purification stage is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates peptides based on their polarity, yielding highly purified fractions of individual peptides, including the various ascaphins.

Once isolated, the primary structure of the peptide is determined. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to ascertain the precise molecular mass of the purified peptide. To determine the amino acid sequence, automated Edman degradation is the classic method of choice, sequentially removing and identifying amino acids from the N-terminus of the peptide.

Table 1: Methodologies in this compound Isolation

Methodology Purpose
Mild Electrical Stimulation / Norepinephrine Injection Induction of skin secretion
Solid-Phase Extraction (e.g., Sep-Pak cartridges) Initial partial purification of the crude secretion
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) High-resolution separation and purification of individual peptides
MALDI-TOF Mass Spectrometry Determination of the precise molecular mass of the purified peptide

Genetic and Peptidomic Analysis of this compound Expression

Peptidomic analysis of the skin secretions from different populations of Ascaphus truei has revealed variations in the primary structures of ascaphin peptides, including Ascaphin-5. These variations are indicative of the expression of orthologous genes, which are genes in different species that evolved from a common ancestral gene by speciation. In the case of ascaphins, these variations are observed between different populations of the same species, suggesting a degree of genetic divergence.

For instance, a comparative peptidomic study between coastal and inland populations of Ascaphus truei identified an amino acid substitution in Ascaphin-5, with a lysine (B10760008) at position 12 in the coastal population's peptide being replaced by a threonine in the inland population's counterpart. This level of variation, identified through techniques like MALDI-TOF mass spectrometry and Edman degradation, provides insights into the evolutionary pressures acting on these defense peptides.

Furthermore, the presence of multiple, structurally related ascaphin peptides within the same secretion suggests that the ascaphin family of peptides likely arose from a series of gene duplication events of an ancestral gene. This is a common evolutionary mechanism for the diversification of antimicrobial peptide arsenals in amphibians. The identification of a paralog of Ascaphin-5—a related gene that has evolved in parallel with the original gene within the same species—further supports this hypothesis.

Putative Biosynthetic Pathways and Post-Translational Modifications

The biosynthesis of this compound, like other amphibian skin peptides, is a complex process that begins with the ribosomal synthesis of a precursor protein. While the specific precursor sequence for this compound has not been definitively published, the general structure of amphibian antimicrobial peptide precursors is well-established. These precursors typically exhibit a tripartite structure consisting of:

A highly conserved N-terminal signal peptide: This sequence directs the precursor protein into the endoplasmic reticulum.

An acidic pro-region: This intervening sequence is thought to play a role in the correct folding of the precursor and may also inhibit the biological activity of the mature peptide while it is stored within the granular glands.

The C-terminal mature peptide sequence: This is the sequence that will become the final, biologically active this compound.

Following translation, the precursor protein undergoes a series of post-translational modifications to yield the mature peptide. A key step is the proteolytic cleavage of the precursor to release the mature peptide. This is often mediated by prohormone convertases, a family of endoproteinases that recognize and cleave at specific basic amino acid residues (like lysine and arginine) that typically flank the mature peptide sequence within the precursor.

A common post-translational modification observed in many amphibian antimicrobial peptides is C-terminal amidation. This process, which has been observed in other ascaphin peptides, involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group. This modification can be crucial for the biological activity and stability of the peptide. The enzyme responsible for this is typically peptidylglycine α-amidating monooxygenase (PAM). While not all ascaphins are amidated, the presence of this modification in some members of the family suggests the enzymatic machinery is present in Ascaphus truei.

Table 2: Compound Names Mentioned

Compound Name
This compound
Norepinephrine
Lysine
Threonine
Glycine

Chemical Synthesis and Structural Elucidation of Ascaphin 5m and Its Analogues

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing ascaphins and their analogues for research purposes. biotage.comrsc.org This strategy, originally developed by Bruce Merrifield, allows for the efficient and controlled assembly of a peptide chain anchored to an insoluble polymer resin, simplifying the purification process by allowing excess reagents and by-products to be washed away by simple filtration. biotage.comijpsr.com

For peptides like ascaphins, the most common approach is the Fmoc/tBu strategy. nih.gov The process involves a series of repeating cycles:

Resin Preparation : The synthesis begins with a solid support, typically a Rink Amide resin for C-terminally amidated peptides or a Wang resin for peptides with a C-terminal carboxylic acid. nih.govbiorxiv.org The first amino acid is pre-attached to this resin.

Fmoc-Deprotection : The Nα-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a weak base, commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov

Amino Acid Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain. Common activating agents include a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (B26582) (HOBT) or OxymaPure to enhance efficiency and minimize racemization. nih.govresearchgate.net Excess reagents are used to drive the reaction to completion. ijpsr.com

Washing : After coupling, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove all soluble reagents and by-products. nih.gov

These deprotection, coupling, and washing steps are repeated for each amino acid in the sequence until the full peptide is assembled. biotage.comnih.gov Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water. nih.govnih.gov The crude peptide is then precipitated with cold ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. nih.govcarlosdavidson.org

StepReagents and Conditions (Typical for Ascaphin Analogue Synthesis)Purpose
Fmoc-Deprotection20% Piperidine in DMFRemoves the N-terminal Fmoc group to allow for the next coupling reaction. nih.gov
Amino Acid CouplingFmoc-AA-OH (3 eq.), DIC (3 eq.), HOBT (3 eq.) in DMFForms the peptide bond between the new amino acid and the growing chain. nih.gov
WashingDMF, DCMRemoves excess reagents and by-products after deprotection and coupling steps. nih.gov
Cleavage and Global DeprotectionTFA/TIPS/H₂O (95:2.5:2.5, v/v/v)Releases the full peptide from the resin and removes all side-chain protecting groups. nih.gov

Solution-Phase Synthesis and Hybrid Approaches

While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis (SPPS) offers an alternative, particularly for large-scale production where cost and scalability are significant factors. imrpress.comijpsr.com In this classical approach, protected amino acids or peptide fragments are coupled sequentially in a suitable organic solvent. ijpsr.com Purification after each step is typically required, often involving extraction or crystallization, which can be laborious compared to the simple filtration washes in SPPS. biotage.com

A key challenge in solution-phase synthesis is maintaining the stereochemical integrity (chirality) of the amino acids, as the activation steps required for peptide bond formation can sometimes lead to racemization. The choice of coupling reagent is critical; reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be highly effective in suppressing racemization during fragment coupling. researchgate.net

Hybrid approaches, which combine solid-phase and solution-phase methods, can leverage the advantages of both. For instance, protected peptide fragments can be synthesized via SPPS, cleaved from the resin, and then joined together in solution. This strategy is particularly useful for the synthesis of very long peptides or proteins.

**3.3. Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides like Ascaphin-5M in solution, providing insights under near-physiological conditions. halric.euuzh.ch For a full structural elucidation of a peptide, a series of two-dimensional (2D) NMR experiments are typically required. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled through chemical bonds, which is particularly useful for identifying the spin systems of individual amino acid residues based on their characteristic patterns of through-bond connectivities. uzh.ch

TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment extends the correlations beyond directly coupled protons to reveal all protons within a given amino acid's spin system. This is crucial for assigning resonances to specific residues in the peptide sequence. uzh.chnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The resulting through-space correlations provide the distance restraints necessary to calculate the peptide's folded three-dimensional structure. uzh.chnih.gov

By combining the sequential assignments from these spectra, a detailed map of proton proximities is generated. This data is then used in computational algorithms to calculate a family of structures consistent with the experimental restraints, revealing the peptide's conformation, such as the presence of α-helical or β-sheet domains. nih.gov

Mass spectrometry is an indispensable tool for the characterization of peptides, used to confirm both the successful synthesis and the primary structure of this compound. carlosdavidson.org

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) : This technique was used in the original discovery of the ascaphin peptides to determine their precise molecular masses. unl.educarlosdavidson.org The high accuracy of MALDI-TOF allows for the verification that the correct peptide has been synthesized and can help identify any post-translational modifications, such as C-terminal amidation. carlosdavidson.org

Tandem Mass Spectrometry (MS/MS) : To confirm the amino acid sequence, tandem MS is employed. In this method, the peptide ion of interest is selected and fragmented through techniques like Collision-Induced Dissociation (CID) or Higher-energy C-dissociation (HCD). mdpi.com The resulting fragment ions (typically b- and y-ions) are measured, producing a spectrum from which the amino acid sequence can be deduced de novo, complementing and confirming results from traditional methods like Edman degradation. unl.edumdpi.com

PeptideSequenceCalculated Molecular Mass (Mr calc)Observed Molecular Mass (Mr obs)Mass Spectrometry Method
Ascaphin-5MaGLLDSLKGAAPKI VKTVAKLIA-NH₂2230.72230.7MALDI-TOF unl.edu

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. casss.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, with the resulting spectrum being highly dependent on the peptide's conformation. casss.orgbiorxiv.org

For antimicrobial peptides like the ascaphins, CD is particularly useful for studying how their structure changes upon interacting with different environments. researchgate.net In aqueous solutions, many of these peptides are unstructured (random coil). However, in a membrane-mimicking environment, such as in the presence of the organic solvent trifluoroethanol (TFE) or lipid vesicles, they often fold into their active, amphipathic α-helical conformation. nih.govresearchgate.net

An α-helical structure gives a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. The intensity of the band at 222 nm is often used to calculate the percentage of α-helicity in the peptide, providing quantitative insight into its folding. nih.gov

Peptide (Ascaphin Analogue)EnvironmentCalculated α-Helicity (%)Key Finding
Ascaphin-8 (B1578179)Water/Trifluoroethanol (1:1)41%Adopts a significant helical structure in a membrane-mimicking solvent. nih.gov
Stapled Ascaphin-8 Analogue (A8-2-o)Water/Trifluoroethanol (1:1)71%Chemical modification (stapling) can significantly increase and stabilize the helical structure. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for analyzing the secondary structure of peptides. It measures the vibrations of molecular bonds within the sample when they absorb infrared radiation. edinst.com For peptides, the most informative region is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. researchgate.netresearchgate.net

The precise frequency of the Amide I band is sensitive to the peptide's secondary structure:

α-Helices typically show a band around 1650–1658 cm⁻¹.

β-Sheets produce a band at a lower frequency, generally between 1620–1640 cm⁻¹.

Random Coils are associated with a band around 1640–1650 cm⁻¹.

FTIR can be used on samples in various states (solution, dried films, or incorporated into lipid bilayers), making it a versatile complement to CD spectroscopy for confirming the conformational characteristics of this compound and its analogues. researchgate.net

Molecular Mechanisms of Action

Interactions with Biological Membranes

Research strongly indicates that the main target of the ascaphin peptides is the lipid membrane of target cells. nih.govinsp.mx This interaction is initiated by electrostatic attraction between the cationic (positively charged) peptide and the negatively charged components of microbial membranes, such as phosphatidylglycerol. vulcanchem.com Following this initial binding, hydrophobic interactions drive the insertion of the peptide into the lipid bilayer, leading to its disruption. vulcanchem.com

Ascaphin peptides, like ascaphin-8 (B1578179), are alpha-helical and membranotrophic, meaning they preferentially interact with and disrupt membranes. nih.govnih.gov Their activity is highly dependent on the composition of the target membrane. Studies on ascaphin-8 have shown a high affinity for bacterial membrane models but significantly reduced activity in the presence of sterols like cholesterol (found in mammalian membranes) and ergosterol (B1671047) (found in fungal membranes). nih.govresearchgate.net This selectivity is a key feature of their biological activity.

The disruption of the membrane by ascaphin peptides leads to the formation of pores or channels, a common mechanism for AMPs. nih.govinsp.mx This permeabilization allows the uncontrolled passage of ions and molecules across the membrane, disrupting cellular homeostasis and leading to cell death. imrpress.com Several models have been proposed to describe this process, and while the exact model for ascaphins is not definitively established, the following are the most widely accepted mechanisms for pore-forming peptides. researchgate.netmdpi.com

In the barrel-stave model, the peptides insert into the membrane and aggregate to form a bundle, similar to the staves of a barrel. researchgate.netmdpi.com The hydrophobic surfaces of the amphipathic peptides face outward, interacting with the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel through which water, ions, and other small molecules can pass. researchgate.net

The toroidal pore model involves the peptides inserting into the membrane and inducing a significant local curvature. In this configuration, the pore is lined by both the inserted peptides and the head groups of the lipid molecules, which bend continuously from the outer to the inner leaflet of the membrane. mdpi.com This creates a more dynamic and potentially larger pore compared to the barrel-stave model.

In the carpet model, peptides accumulate on the surface of the membrane, forming a layer or "carpet." tulane.edu Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of transient holes or the complete disintegration of the membrane without forming stable, structured pores. tulane.edu

The interaction of ascaphin peptides with membranes has been characterized using various biophysical techniques, primarily with ascaphin-8 as the model peptide. These studies have confirmed that ascaphins are disordered in aqueous solutions but adopt an alpha-helical structure upon interacting with membrane environments. researchgate.netnih.gov This conformational change is crucial for their membrane-disrupting activity. nih.gov

Techniques such as circular dichroism (CD) spectroscopy have been used to demonstrate this transition to an alpha-helical state in membrane-mimicking environments. researchgate.netnih.gov Liposome leakage assays, using fluorescent dyes like calcein (B42510), have provided direct evidence of membrane permeabilization, showing that ascaphins can induce leakage from artificial vesicles that mimic bacterial membranes. nih.govresearchgate.net Dynamic light scattering (DLS) and Laurdan general polarization assays have further supported the membrane-disrupting mechanism, indicating that the peptides alter membrane fluidity. nih.govnih.gov Studies estimate that ascaphin-8 can form pores with a diameter greater than 20 nm in bacterial model membranes. nih.govresearchgate.net

Table 1: Biophysical Findings for Ascaphin-8 Interaction with Model Membranes

Biophysical TechniqueObservationInferenceReference
Circular Dichroism (CD) SpectroscopyPeptide transitions from a disordered state in aqueous solution to an alpha-helical structure in a membrane-mimetic solvent.The membrane environment induces a functionally important conformational change. nih.gov
Calcein Leakage AssaysDose-dependent leakage of calcein from liposomes mimicking bacterial membranes.The peptide effectively permeabilizes and disrupts the integrity of lipid bilayers. nih.govresearchgate.net
Dynamic Light Scattering (DLS)Used in conjunction with leakage assays to confirm pore formation as the mechanism of membrane disruption rather than a detergent-like effect.Supports a pore-forming mechanism of action. researchgate.net
Laurdan General PolarizationReduced membrane fluidity in bacterial model membranes upon peptide interaction.The peptide perturbs the packing and dynamics of lipid acyl chains. nih.govnih.gov
Molecular Dynamics (MD) SimulationsConfirmed ascaphin-8 is an alpha-helical peptide that interacts preferentially with bacterial membrane models over those containing sterols.Provides a molecular-level view of peptide-membrane selectivity and interaction. nih.govresearchgate.net

Membrane Permeabilization and Pore Formation Models

Intracellular Targets and Cellular Pathway Modulation

While the primary mode of action for many antimicrobial peptides, including the ascaphin family, is the physical disruption of the cell membrane, some AMPs are known to translocate into the cytoplasm and interact with intracellular targets. nih.govinsp.mximrpress.com These interactions can inhibit essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. insp.mxscholaris.ca

For the ascaphin family, the principal molecular target is currently understood to be the cell membrane itself. nih.govinsp.mx To date, specific intracellular targets for Ascaphin-5M or other ascaphin peptides have not been identified in the scientific literature. The rapid, lytic effect observed with these peptides is consistent with membrane permeabilization being the dominant and lethal event. carlosdavidson.orgvulcanchem.com Future research may yet uncover secondary intracellular activities, but current evidence points overwhelmingly to a membrane-centric mechanism of action. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate an article on this compound that adheres to the specified outline. The provided structure centers on detailed intracellular molecular mechanisms of action, such as the inhibition of macromolecular synthesis, modulation of enzymatic activity, disruption of metabolic processes, and influence on signal transduction pathways.

Current research on the ascaphin family of peptides, including this compound, has primarily identified a different mechanism of action. Studies indicate that these peptides are membranotrophic, meaning they exert their antimicrobial and cytotoxic effects by directly interacting with and disrupting the cell membrane, leading to pore formation and cell lysis vulcanchem.comnih.govcarlosdavidson.orgresearchgate.net.

There is no scientific evidence in the reviewed literature to support the claim that this compound or other members of the ascaphin family function through the specific intracellular mechanisms requested in the outline. To generate content for the sections on "Inhibition of Macromolecular Synthesis," "Modulation of Enzymatic Activity," "Disruption of Essential Metabolic Processes," or "Influence on Signal Transduction Pathways" for this compound would require speculation beyond what is reported in scientific findings.

Therefore, in the interest of providing scientifically accurate information, this article cannot be constructed as requested. The known mechanism of action for the ascaphin peptide family falls outside the scope of the provided outline.

Antimicrobial Spectrum and Potency

The ascaphin family of peptides demonstrates a wide range of antimicrobial activity, encompassing bacteria and fungi. unl.edunih.gov This activity is a key component of the frog's innate immune system, providing a defense against environmental pathogens. nih.gov

Peptides in the ascaphin family have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on ascaphin-8, a potent member of this family, have quantified its efficacy against various bacterial strains. It has demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The ascaphin peptides generally exhibit greater activity against Gram-negative bacteria. nih.gov

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in published literature, the activity of the related peptide ascaphin-8 provides an indication of the potential potency of this peptide family.

Antibacterial Activity of Ascaphin-8 (Representative of the Ascaphin Family)
Bacterial SpeciesGram StainingMinimum Inhibitory Concentration (MIC) (μM)Reference
Staphylococcus aureusGram-Positive50 researchgate.net
Escherichia coliGram-Negative12.5 researchgate.net

Note: The data in this table is for Ascaphin-8 and is presented as a representative example of the ascaphin peptide family due to the absence of specific published data for this compound.

The broad-spectrum activity of cationic peptides from frog skin, such as the ascaphins, includes efficacy against pathogenic fungi. unl.edunih.gov Research on ascaphin-8 has demonstrated its ability to inhibit the growth of the opportunistic yeast Candida albicans. This suggests that peptides within this family, including this compound, may possess antifungal properties as part of their defensive function.

Antifungal Activity of Ascaphin-8 (Representative of the Ascaphin Family)
Fungal SpeciesActivity TypeMinimum Inhibitory Concentration (MIC) (μM)Reference
Candida albicansAnti-Yeast25 nih.gov

Note: The data in this table is for Ascaphin-8 and is presented as a representative example of the ascaphin peptide family due to the absence of specific published data for this compound.

Many antimicrobial peptides derived from amphibian skin are known to be effective against various protozoan parasites. However, specific studies investigating the antiprotozoal activity of any member of the ascaphin peptide family, including this compound, are not currently available in scientific literature. Therefore, the potential for this specific biological activity remains uncharacterized.

Anti-Cancer Activities in Cellular Models

Certain antimicrobial peptides have been identified as having cytotoxic effects against cancer cells, leading to their investigation as potential anticancer agents. Research into the ascaphin family has explored this potential, primarily through studies involving ascaphin-8 and its synthetic analogs.

Anticancer peptides often exert their selective cytotoxicity through electrostatic interactions. Cancer cell membranes typically have a higher concentration of negatively charged molecules, such as phosphatidylserine, on their outer surface compared to normal cells. The net positive charge of cationic peptides, like the ascaphins, allows them to preferentially bind to and disrupt the integrity of cancer cell membranes, leading to cell death.

Studies on ascaphin-8 have demonstrated cytotoxic activity against human hepatoma-derived cells (HepG2). However, the native peptide also shows significant hemolytic activity (lysis of red blood cells), which limits its therapeutic potential. researchgate.net Subsequent research has focused on creating synthetic analogs of ascaphin-8 to enhance its selectivity for tumor cells while reducing toxicity to normal mammalian cells.

Beyond direct cytotoxicity, some antimicrobial peptides can influence other aspects of cancer progression, such as cell proliferation and migration. Research on stapled peptide derivatives of ascaphin-8 has shown that these modified compounds can significantly inhibit the proliferation of various tumor cell lines. Furthermore, these derivatives have been observed to reduce the migration capacity of cancer cells in laboratory models, suggesting a potential to interfere with metastatic processes.

Immunomodulatory Effects

This compound is an antimicrobial peptide (AMP) identified from the skin secretions of the North American tailed frog, Ascaphus truei. imrpress.comnih.gov Like many other host defense peptides (HDPs), it is recognized for possessing immunomodulatory capabilities alongside its direct antimicrobial functions. frontiersin.org The immunomodulatory actions of such peptides are a critical component of the host's innate immune system, enabling it to respond effectively to pathogenic threats. frontiersin.orguniversiteitleiden.nl These peptides can influence the behavior of various immune cells, including leukocytes, macrophages, and mast cells, to coordinate a defense against infection and facilitate processes like wound healing. imrpress.comfrontiersin.org While this compound is generally cited as having immunomodulatory properties, detailed studies on its specific effects on the immune system are not as extensive as for other peptides. frontiersin.org

Modulation of Cytokine Production and Release

The regulation of cytokine production is a hallmark of immunomodulatory peptides, which can either stimulate or suppress the release of these signaling molecules to manage inflammation. frontiersin.orgnih.gov Cytokines such as interleukins (IL) and tumor necrosis factor (TNF) are crucial for orchestrating an immune response. Some antimicrobial peptides have been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines. researchgate.netdiva-portal.org For instance, studies on related peptides demonstrate the capacity to stimulate the release of anti-inflammatory cytokines like IL-4 and IL-10. researchgate.net However, specific research detailing the direct effects of this compound on the production and release of specific cytokines from immune cells is not extensively documented in publicly available literature.

Chemotaxis and Leukocyte Activation

Chemotaxis, the directed migration of immune cells towards a site of infection or injury, is a critical process for an effective immune response. nih.govtokushima-u.ac.jp Many host defense peptides act as chemoattractants, recruiting leukocytes such as neutrophils and monocytes to combat pathogens. imrpress.comnih.gov This process is initiated when peptides bind to receptors on immune cells, triggering signaling pathways that lead to cell migration and activation. nih.govjustintimemedicine.com Upon activation, leukocytes can perform various effector functions, including phagocytosis and the release of other immune mediators. universiteitleiden.nl While the broader family of amphibian antimicrobial peptides is known to induce chemotaxis and activate leukocytes, specific studies quantifying the chemotactic activity of this compound and its direct role in activating specific leukocyte populations are limited. imrpress.com

Role in Host Defense Responses

The contribution of antimicrobial peptides to host defense is multifaceted, extending beyond direct pathogen killing. mdpi.complos.org These peptides are integral to the first line of defense, where they can neutralize pathogens and modulate the host's innate and adaptive immunity. researchgate.netnih.gov Their ability to enhance immune functions, such as promoting the differentiation of macrophages and increasing the capacity for intracellular killing of pathogens, underscores their importance. universiteitleiden.nl The general role of peptides like this compound involves reinforcing the host's ability to clear infections and manage inflammation, thereby preventing the spread of pathogens and aiding in tissue repair. imrpress.comfrontiersin.org

Antiviral Activities

Many antimicrobial peptides, particularly those derived from natural sources like frog skin, exhibit broad-spectrum activity that includes antiviral properties. imrpress.commdpi.com The mechanisms of antiviral action can vary; some peptides directly interact with and disrupt the viral envelope, while others interfere with the virus's ability to attach to or enter host cells. researchgate.netmdpi.com For example, defensins, a well-studied class of AMPs, can block viral replication at intracellular stages. mdpi.com Ascaphin-8, a related peptide from the same frog, has demonstrated anti-HIV-1 activity. researchgate.net While the ascaphin family shows potential for antiviral applications, specific studies confirming and detailing the antiviral activity of this compound against a range of viruses are not currently available in the reviewed literature.

In Vivo Preclinical Models of Efficacy

The evaluation of new therapeutic agents relies heavily on preclinical in vivo studies using animal models to assess efficacy and understand the physiological response. nih.govdoctorlib.org These models are essential for bridging the gap between in vitro experiments and human clinical trials. doctorlib.org Rodent models, such as murine infection models, are commonly used to study the in vivo activity of antimicrobial drugs against various pathogens in contexts like sepsis, pneumonia, or skin infections. nih.govnih.govnih.govfrontiersin.org

Evaluation in Non-Human Animal Models of Infection

For antimicrobial peptides, in vivo animal models of infection are crucial for determining their therapeutic potential. nih.gov Such studies can provide data on how the peptide performs within a complex biological system, facing challenges like serum stability and potential toxicity. mdpi.com Efficacy is often measured by outcomes such as animal survival rates, reduction in bacterial load in key organs, and modulation of host inflammatory responses. vibiosphen.comresearchgate.net Despite the importance of this step in drug development, there is currently a lack of published studies detailing the evaluation of this compound in specific non-human animal models of infection.

Biological Activities and Preclinical Efficacy Studies

Assessment in Preclinical Models of Cancer (non-human)

Ascaphin-5M is a peptide that was identified in the skin secretions of the tailed frog, Ascaphus montanus. imrpress.comnih.gov It belongs to the ascaphin family of antimicrobial peptides. nih.gov While this compound is noted in peptide databases as having activity against cancer cells, detailed scientific literature containing specific research findings and efficacy data from its assessment in non-human preclinical cancer models is not available in the public domain based on current search results. frontiersin.org

Studies have more extensively focused on other members of the ascaphin family, such as Ascaphin-8 (B1578179), and their synthetic analogs, which have been evaluated for their anti-tumor properties against various human cancer cell lines. researchgate.netnih.govnih.gov However, specific and thorough data on the efficacy of this compound in preclinical cancer models, including detailed findings and data tables, remains uncharacterised in the reviewed literature. Therefore, a comprehensive summary of its preclinical efficacy in cancer models cannot be provided at this time.

Structure Activity Relationship Sar and Peptide Engineering

Correlating Structural Features with Biological Potency

The effectiveness of ascaphin peptides is intrinsically linked to their amino acid composition and the resulting structural conformations they adopt, particularly in the presence of microbial membranes. nih.govimrpress.com

The primary sequence of amino acids dictates fundamental properties such as net charge and hydrophobicity, which are critical for antimicrobial action. frontiersin.org Cationic peptides are drawn to the negatively charged surfaces of bacterial membranes, initiating the disruptive process that leads to cell death. frontiersin.orginsp.mx

Studies on ascaphin-8 (B1578179) have shown that increasing the cationicity from +4 to +5 through a glycine-to-lysine substitution can enhance its potency against certain cancer cells, but it also increases its hemolytic activity. researchgate.net This highlights the delicate balance that must be maintained between charge, efficacy, and toxicity.

While seemingly unstructured in aqueous solutions, many antimicrobial peptides, including ascaphins, adopt a defined secondary structure, most commonly an amphipathic alpha-helix, upon interacting with a membrane environment. mdpi.comnih.gov This conformation is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. imrpress.com

This amphipathicity is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of microbial cell membranes. mdpi.com Circular dichroism studies have confirmed that ascaphin peptides adopt an alpha-helical conformation in membrane-mimetic environments. researchgate.net The degree of helicity often correlates with biological activity; however, excessive helicity and hydrophobicity can also lead to increased toxicity against host cells. researchgate.netconicet.gov.ar Therefore, a key challenge in peptide design is to optimize the amphipathic alpha-helical structure to maximize antimicrobial potency while minimizing off-target effects. researchgate.net

Rational Design and Optimization Strategies

Rational design offers a focused approach to peptide engineering, leveraging knowledge of SAR to make targeted modifications to the amino acid sequence. nsf.gov This strategy aims to enhance desired properties such as antifungal activity, proteolytic stability, and thermal stability while reducing undesirable ones like toxicity.

Amino Acid Substitutions and Mutagenesis

One of the most direct methods for optimizing a peptide is through the substitution of specific amino acids. nih.gov This can be used to modulate charge, hydrophobicity, helicity, and stability.

For example, in studies of the related peptide ascaphin-8, substituting specific alanine, valine, and leucine (B10760876) residues with either L-lysine or D-lysine resulted in analogs that retained antimicrobial activity but exhibited significantly lower toxicity. researchgate.net The improved therapeutic index of these analogs was linked to a decrease in both percent helicity and effective hydrophobicity. researchgate.net This demonstrates that targeted substitutions can fine-tune the peptide's properties to achieve a better balance between efficacy and safety.

Parent Peptide Substitution Effect on Activity/Toxicity Reference
Ascaphin-8Ala10 -> L-Lys or D-LysRetained antimicrobial activity, reduced toxicity researchgate.net
Ascaphin-8Val14 -> L-Lys or D-LysRetained antimicrobial activity, reduced toxicity researchgate.net
Ascaphin-8Leu18 -> L-Lys or D-LysRetained antimicrobial activity, reduced toxicity researchgate.net
Ascaphin-8Gly8 -> LysIncreased potency against HepG2 cells, increased hemolytic activity researchgate.net

Incorporation of Unnatural Amino Acids

The introduction of unnatural amino acids (UAAs) into a peptide sequence can bestow properties that are not achievable with the 20 proteinogenic amino acids. nih.govnih.gov UAAs can be used to enhance metabolic stability, improve potency, and fine-tune selectivity. nih.gov

While specific examples of UAA incorporation in Ascaphin-5M are not detailed in the provided context, the general strategy is highly relevant. For instance, replacing natural amino acids with their D-enantiomers can increase resistance to proteases, which are enzymes that degrade peptides. conicet.gov.ar In the case of an ascaphin-8 analog, the inclusion of a D-lysine at position 18 contributed to an improved therapeutic index. researchgate.net The use of other UAAs can introduce novel side chains with unique chemical properties, offering a powerful tool for peptide optimization. arxiv.orgresearchgate.netenamine.net

Peptide Stapling and Cyclization

Peptide stapling is a technique used to constrain a peptide into a specific conformation, often an alpha-helix, by introducing a covalent linkage between two amino acid side chains. mdpi.com This "staple" enhances the peptide's structural stability, resistance to proteolysis, and can improve its biological activity. mdpi.comnih.gov

This strategy has been successfully applied to ascaphin-8, a close relative of this compound. nih.gov A series of hydrocarbon-stapled analogs of ascaphin-8 were synthesized to improve both its stability and antiproliferative activities. nih.gov One particular stapled analog, Ascaphin-8-3, demonstrated a stronger inhibitory effect on cancer cell lines compared to the parent peptide and also showed more potent inhibition of metastatic capabilities. nih.gov Another study utilized a thiol-halogen click chemistry approach to create stapled ascaphin-8 derivatives, with most showing enhanced antitumor activity. rsc.org These findings underscore the potential of peptide stapling and other cyclization strategies to transform linear peptides into more robust and effective therapeutic candidates. researchgate.netnih.gov

Glycosylation and Other Post-Synthetic Modifications

Post-synthetic modifications are enzymatic or non-enzymatic alterations to peptides after their ribosomal synthesis. These modifications significantly expand the functional diversity of peptides.

One of the most common post-translational modifications in antimicrobial peptides (AMPs) is C-terminal amidation. researchgate.net This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and protect it from degradation by carboxypeptidases. researchgate.net Within the ascaphin family, Ascaphin-1 and Ascaphin-8 have been identified as having a C-terminally α-amidated residue, a feature that distinguishes them from Ascaphins 2-7. nih.gov This amidation is often associated with enhanced biological activity in AMPs.

Glycosylation, the attachment of sugar moieties to amino acid residues, is another critical post-translational modification that can profoundly impact a peptide's properties. doi.org While not yet specifically documented for this compound in the reviewed literature, the glycosylation of natural and synthetic AMPs can influence their antimicrobial activity, target specificity, stability, and immunomodulatory effects. doi.org There are four main types of glycosylation, distinguished by the nature of the sugar-peptide bond: N-linked, O-linked, C-linked, and S-linked. doi.org The strategic addition of glycans can improve a peptide's solubility, protect it from proteolytic degradation, and modulate its interaction with biological membranes. doi.org However, the effect of glycosylation is not universally positive; in some cases, it can lead to a loss of activity. For instance, the AMP lysostaphin (B13392391) loses potency when glycosylated. doi.org Chemical methods now allow for the site-selective glycosylation of proteins and peptides, providing a powerful tool to systematically study the functional consequences of this modification and create glycopeptides with optimized therapeutic profiles. nih.gov

Other modifications, such as isomerization (incorporating D-amino acids) and lipidation (attaching fatty acids), are also employed in peptide engineering to enhance stability and activity. mdpi.comfrontiersin.org For example, incorporating lipophilic amino acids into the peptide anoplin (B1578421) enhanced its activity and selectivity toward microbial membranes. frontiersin.org Similarly, creating stapled peptides, where the alpha-helical structure is reinforced by a hydrocarbon linker, has been shown to improve the stability and antitumor activity of Ascaphin-8 analogs. nih.govrsc.org These strategies highlight potential avenues for the future engineering of this compound.

Computational Approaches for Peptide Design

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to design and optimize peptide-based therapeutics. uniri.hr These approaches allow for the screening of vast virtual libraries and the prediction of peptide properties before undertaking expensive and time-consuming laboratory synthesis and testing. uniri.hrplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijaar.org The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series are responsible for the observed variations in their biological activities. researchgate.net

A QSAR model is developed by calculating molecular descriptors for a set of molecules (the training set) and then using statistical methods to correlate these descriptors with their known biological activities. nih.gov Once a statistically robust model is created and validated, it can be used to predict the activity of new, unsynthesized compounds. ijaar.org This predictive capability is invaluable for prioritizing which novel peptide analogs, such as those of this compound, should be synthesized and tested. ijaar.org The process involves several key stages, from data preparation to model validation, to ensure the final model is predictive and reliable. researchgate.netnih.gov

Table 1: Key Components and Process of QSAR Modeling for Peptides
Component/StageDescriptionRelevance to Peptide Design (e.g., for this compound)
Dataset Selection A collection of peptides with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration). nih.govA series of this compound analogs with measured antimicrobial or antitumor activity would be required.
Molecular Descriptors Numerical values that characterize the physicochemical properties of the peptide, such as hydrophobicity, charge, size, and electronic properties. ijaar.orgnih.govDescriptors would quantify properties like helicity, amphipathicity, net charge, and the presence of specific amino acids in this compound analogs.
Model Development Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking descriptors to activity. researchgate.netAn equation would be generated to predict the activity of a new this compound analog based on its calculated descriptors.
Model Validation Assessing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training). nih.govmdpi.comEnsures that the model for this compound is not just a random correlation and can accurately predict the activity of new peptide sequences.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational changes, interactions, and behavior of peptides like this compound at an atomic level. plos.org

For antimicrobial peptides, MD simulations are particularly useful for visualizing how they interact with and disrupt bacterial membranes. nih.gov For example, simulations have been used to study how the human defensin (B1577277) HD5 binds to and crosses the Gram-negative bacterial membrane, revealing the key amino acid interactions and the mechanism of pore formation. nih.gov Similarly, MD simulations of Ascaphin-8 have confirmed its α-helical structure, a key feature for its membranotropic activity. nih.gov These simulations can help researchers understand the mechanism of action, analyze the effects of specific amino acid substitutions, and rationally design peptides with improved membrane-disrupting capabilities. plos.orgnih.gov

Table 2: Insights from Molecular Dynamics (MD) Simulations in Peptide Research
Type of InsightDescriptionExample Application
Conformational Stability Assessing the stability of a peptide's secondary structure (e.g., α-helix) in different environments (water, membrane). plos.orgConfirming that an this compound analog maintains its helical fold upon approaching a bacterial membrane. nih.gov
Peptide-Membrane Interaction Visualizing the initial binding, insertion, and potential pore formation of a peptide in a model lipid bilayer. nih.govAnalyzing how positively charged residues in this compound interact with negatively charged lipids in a bacterial membrane.
Interaction Energy Analysis Quantifying the forces (e.g., electrostatic, van der Waals) between the peptide and other molecules, like lipids or receptors. plos.orgDetermining which amino acid substitutions in this compound would most favorably increase its binding energy to a target membrane.
Solvent Accessibility Determining which parts of the peptide are exposed to the solvent versus buried within a membrane or protein complex.Identifying potential sites for modification, like glycosylation, that would not disrupt the peptide's active site.

Machine Learning and Predictive Algorithms

Machine learning (ML) and deep learning, subsets of artificial intelligence, are revolutionizing peptide design and discovery. plos.orgmdpi.com These algorithms can learn complex patterns and relationships from large datasets of peptide sequences and their associated biological functions without being explicitly programmed. plos.org

In the context of antimicrobial peptides, ML models can be trained on vast libraries of known AMPs and non-AMPs to classify new sequences or even predict their potency (e.g., Minimal Inhibitory Concentration). biorxiv.org Deep learning architectures, such as recurrent neural networks (RNNs) and convolutional neural networks (CNNs), are particularly adept at recognizing intricate patterns in peptide sequences and their physicochemical properties. plos.orgmdpi.com These models can rapidly screen millions of potential peptide candidates, drastically accelerating the discovery of novel AMPs. plos.org Furthermore, generative models can be used to design entirely new peptide sequences that are predicted to have high activity against specific pathogens, offering a powerful tool for creating next-generation therapeutics based on scaffolds like this compound. mdpi.combiorxiv.org

Table 3: Applications of Machine Learning (ML) in Peptide Design
ML ApproachDescriptionApplication in AMP Discovery
Classification Models Algorithms (e.g., Support Vector Machines, Random Forests) trained to distinguish between classes (e.g., AMP vs. non-AMP). mdpi.comScreening a virtual library of this compound variants to identify those likely to possess antimicrobial activity.
Regression Models Algorithms (e.g., CNNs) trained to predict a continuous value, such as the potency of a peptide. biorxiv.orgPredicting the specific antimicrobial potency (MIC value) of a novel this compound analog against E. coli. biorxiv.org
Generative Models Deep learning models (e.g., LSTMs, GANs) that can generate new data with characteristics similar to the training data. mdpi.comDesigning entirely new peptide sequences, inspired by the Ascaphin framework, that are optimized for high predicted activity and low toxicity.
Clustering Algorithms Algorithms that group similar data points together based on their features.Grouping existing AMPs by sequence or structural similarity to identify distinct families and guide the design of hybrid peptides.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are central to the isolation and analysis of peptides like Ascaphin-5M. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are particularly powerful tools. chemyx.com

In the initial discovery and characterization of the ascaphin peptide family, including this compound, reversed-phase HPLC (RP-HPLC) was the primary method used for purification from the crude skin secretions of the frog Ascaphus montanus. unl.edu RP-HPLC separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water. nih.gov This technique is highly effective for separating complex peptide mixtures. nih.gov

For more detailed characterization and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique physically separates the peptide from a mixture using HPLC, after which the eluted compounds are ionized and their mass-to-charge ratio is determined by a mass spectrometer. chemyx.com This provides not only quantification but also definitive identification based on molecular mass. chemyx.com In peptidomic studies, LC-MS allows for the comprehensive profiling of all peptides present in a biological sample. chromatographyonline.com The primary structures of the ascaphins were initially established using automated Edman degradation, with molecular masses confirmed by MALDI-TOF mass spectrometry, a technique often used in conjunction with HPLC. unl.edu

Below is a table summarizing typical parameters for the chromatographic analysis of peptides similar to this compound.

Table 1: Typical Parameters for RP-HPLC Analysis of Peptides

Parameter Description Typical Setting
Column The stationary phase where separation occurs. C18 columns are common for peptides. lcms.cz Agilent AdvanceBio Peptide Mapping, Thermo Scientific μPAC
Mobile Phase A The aqueous component of the eluent, often containing an ion-pairing agent. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. lcms.czlcms.cz
Mobile Phase B The organic solvent used to create the elution gradient. 0.1% Formic Acid in 80-90% Acetonitrile/Water. lcms.cz
Gradient The programmed change in the concentration of Mobile Phase B over time. Linear gradient, e.g., 5% to 95% of Mobile Phase B over 30-60 minutes. lcms.cz
Flow Rate The speed at which the mobile phase passes through the column. 0.2 - 2.0 mL/min for analytical columns; 2-10 µL/min for capillary-flow. nih.govlcms.cz

| Detection | The method used to visualize the separated peptides. | UV absorbance at 214-280 nm; Mass Spectrometry (MS). google.com |

Electrophoretic Methods

Capillary electrophoresis (CE) is another high-resolution separation technique applicable to the analysis of peptides like this compound. nih.gov This method separates molecules based on their size and charge in a narrow capillary tube filled with an electrolyte solution. nih.gov CE offers high efficiency, enhanced sensitivity, and requires low sample volumes, making it a valuable complementary technique to HPLC. nih.govnih.gov

While specific applications of CE to this compound are not detailed in the literature, its use in analyzing other antimicrobial peptides is well-established. For instance, a CE method with fluorescence detection was developed to detect Staphylococcus aureus by analyzing the cleavage of a novel antimicrobial peptide by bacterial gelatinase. nih.gov A similar approach could be adapted for this compound, potentially by labeling the peptide with a fluorescent tag to enable sensitive detection.

Immunoassays for Peptide Detection

Immunoassays are highly specific and sensitive methods that utilize antibodies to detect and quantify target molecules. For this compound, this would involve generating antibodies that specifically recognize and bind to a unique epitope on the peptide's sequence. nih.gov Various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be developed. nih.govpsu.edu

These assays can be designed in several formats:

Competitive ELISA : In this format, a known amount of labeled this compound competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The signal is inversely proportional to the amount of this compound in the sample.

Sandwich ELISA : This non-competitive format uses two different antibodies that bind to distinct epitopes on the this compound peptide. This approach generally offers higher specificity. wipo.int

Phage-ELISA (P-ELISA) : This technique uses phage display to identify peptide ligands that can be used as substitutes for chemical haptens, offering a method to develop both competitive and noncompetitive immunoassays with high sensitivity. mdpi.com

The development of multiplexed immunoassays, such as bead-based assays or microarrays, could allow for the simultaneous detection of this compound and other related ascaphin peptides in a single sample. nih.govnih.gov

Bioassays for Functional Activity Assessment

While chromatographic and electrophoretic methods quantify the presence and amount of this compound, bioassays are essential for determining its biological activity. fyonibio.com As this compound is part of the ascaphin family of antimicrobial peptides, the primary functional bioassays measure its ability to inhibit the growth of or kill microorganisms. imrpress.comnih.gov

Standard bioassays for antimicrobial peptides involve:

Minimum Inhibitory Concentration (MIC) assays : These assays determine the lowest concentration of the peptide required to inhibit the visible growth of a specific microorganism, such as Escherichia coli or Staphylococcus aureus. researchgate.net

Cytotoxicity Assays : These tests measure the peptide's toxicity against host cells, which is crucial for evaluating its therapeutic potential. researchgate.net Common assays include hemolysis assays (measuring lysis of red blood cells) and viability assays using cultured mammalian cell lines. fyonibio.comresearchgate.net

Mechanism-of-Action (MOA) Assays : These more complex assays investigate how the peptide works, such as its ability to permeabilize bacterial membranes or interact with specific intracellular targets. promega.com

The table below lists common bioassays relevant for assessing the functional activity of an antimicrobial peptide like this compound.

Table 2: Common Bioassays for Antimicrobial Peptide Functional Assessment

Assay Type Purpose Example Readout
Antimicrobial Activity To measure the peptide's potency against bacteria, fungi, etc. nih.gov Minimum Inhibitory Concentration (MIC)
Cytotoxicity To assess toxicity against mammalian cells. researchgate.net Hemolysis (LD₅₀), Cell Viability (IC₅₀)
Cell Proliferation To determine the effect on cell growth. fyonibio.com Measurement of DNA synthesis or metabolic activity
Apoptosis Detection To see if the peptide induces programmed cell death. fyonibio.com Caspase activity, DNA fragmentation
Cytokine Release To measure immunomodulatory effects. fyonibio.com Quantification of cytokines (e.g., IL-2, TNF-α) by ELISA

| Membrane Permeabilization | To test the ability to disrupt cell membranes. | Release of fluorescent dyes from lipid vesicles |

Challenges and Future Research Directions

Exploration of Novel Therapeutic Applications

While initially identified for its antimicrobial properties, the therapeutic potential of Ascaphin-5M and other AMPs extends far beyond treating bacterial infections. imrpress.com Many AMPs exhibit multifunctional activities, including anticancer, antiviral, and immunomodulatory effects. researchgate.netexplorationpub.com

Anticancer Activity: AMPs can selectively target and disrupt the membranes of cancer cells, which often differ in composition from normal cells, and can induce apoptosis. mdpi.comfrontiersin.org Analogs of the related peptide Ascaphin-8 (B1578179) have demonstrated cytotoxic activity against human hepatoma-derived cancer cells. researchgate.netrsc.org Research into stapled peptides derived from Ascaphin-8, a method to lock its helical structure, has also shown potential for developing antitumor agents. rsc.org Exploring the efficacy of this compound against a panel of cancer cell lines could uncover new oncological applications.

Antiviral Properties: Some AMPs can inhibit viral replication by disrupting the viral envelope or interfering with the viral life cycle. researchgate.net Given the structural similarities to other AMPs with known antiviral effects, investigating this compound against various viruses, particularly enveloped ones, is a logical next step. elifesciences.orgelifesciences.org

Immunomodulatory and Anti-inflammatory Effects: AMPs can modulate the host immune response, a crucial function in resolving infections and promoting healing. explorationpub.com An analog of Ascaphin-8, [D4k]ascaphin-8, has been shown to inhibit the growth of Propionibacterium acnes and reduce the release of pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory conditions like acne vulgaris. nih.gov This dual action of killing microbes and controlling inflammation is a significant advantage over traditional antibiotics.

Future research should systematically screen this compound and its optimized analogs for these expanded therapeutic activities to unlock their full clinical potential.

Potential ApplicationMechanism of ActionSupporting Evidence (Related Peptides)
Anticancer Selective disruption of cancer cell membranes; induction of apoptosis. mdpi.comfrontiersin.orgAscaphin-8 analogs show cytotoxicity against human hepatoma cells. researchgate.netrsc.org
Antiviral Disruption of viral envelopes; interference with viral replication cycle. researchgate.netMany AMPs exhibit broad-spectrum antiviral activity. researchgate.netelifesciences.org
Anti-inflammatory Modulation of host immune response; reduction of pro-inflammatory cytokine release. explorationpub.comAn Ascaphin-8 analog reduces inflammation in models of acne vulgaris. nih.gov

Advancements in Production and Purification Methodologies

The translation of this compound into a therapeutic requires robust and scalable methods for its production and purification. While chemical synthesis is feasible for research quantities, it can be expensive for large-scale production. frontiersin.org

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides like this compound in the lab. It allows for the precise incorporation of unnatural amino acids and other modifications. frontiersin.orgnih.gov However, its cost and the complexity of synthesizing longer peptides can be limitations. frontiersin.org

Recombinant Production: Heterologous expression in microbial systems like Escherichia coli offers a cost-effective alternative for large-scale production. frontiersin.orgnih.gov A key challenge is the potential toxicity of the AMP to the host cell and its degradation by host proteases. nih.gov This is often overcome by producing the AMP as part of a larger, inactive fusion protein. nih.govnih.gov The fusion partner can aid in solubility, prevent toxicity, and simplify purification. nih.gov The desired peptide is later cleaved from the fusion partner using chemical reagents or specific enzymes. nih.govnih.gov

Purification Techniques: Regardless of the production method, high-purity peptides are required for therapeutic use. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for purifying peptides to a high degree of homogeneity. nih.govresearchgate.net This technique separates the target peptide from impurities based on hydrophobicity.

Future efforts should focus on developing an optimized recombinant production system for this compound, potentially using a novel fusion partner strategy, coupled with a streamlined and efficient HPLC purification process to ensure high yields and purity suitable for preclinical and clinical studies. nih.govnih.gov

Development of Advanced Preclinical Models (e.g., Organ-on-a-Chip, Organoids)

Traditional preclinical testing relies on 2D cell cultures and animal models, which often fail to accurately predict human responses. microfluidics-innovation-center.comnih.gov Advanced in vitro models that better mimic human physiology are crucial for evaluating the efficacy and toxicity of drug candidates like this compound. elifesciences.orgelifesciences.org

Organoids: These are three-dimensional, self-organizing cell structures derived from stem cells that replicate the architecture and function of a specific organ in miniature. microfluidics-innovation-center.comelveflow.com Organoids can be used to model diseases and test drug responses in a more physiologically relevant context. mdpi.com For example, intestinal organoids could be used to study the effect of this compound on gut pathogens and the host epithelium simultaneously.

Organ-on-a-Chip (OoC): These microfluidic devices contain living cells in continuously perfused microchannels, recreating the dynamic mechanical and chemical environments of human organs. nih.govelveflow.com OoC platforms can model tissue-tissue interfaces (e.g., lung-on-a-chip) and allow for the study of complex host-pathogen interactions and drug pharmacokinetics in a controlled system. elveflow.commednexus.org

Employing organoid and OoC models in the preclinical evaluation of this compound would provide more accurate data on its therapeutic efficacy and potential toxicity, reducing reliance on animal testing and improving the chances of successful clinical translation. mdpi.comnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

A deep understanding of this compound's mechanism of action and biological context is essential for its development. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-biology approach to achieve this. qub.ac.ukfrontiersin.orgcmbio.io

Discovery and Characterization: Multi-omics approaches are revolutionizing the discovery of new AMPs. nih.govmdpi.com By analyzing the genome and transcriptome of organisms like Ascaphus truei, researchers can identify genes encoding for novel peptides and understand their expression patterns. mdpi.comfrontiersin.org

Mechanism of Action: Integrating transcriptomics and metabolomics can reveal how a peptide like this compound affects a pathogen's cellular processes. nih.govnih.gov By observing changes in gene expression and metabolite levels in bacteria exposed to the peptide, researchers can identify its specific molecular targets and pathways. frontiersin.org

Biomarker Identification: In a clinical context, multi-omics data can help identify biomarkers that predict patient response to an AMP-based therapy, paving the way for personalized medicine. frontiersin.org

Future research on this compound should leverage multi-omics data integration to build a comprehensive picture of its biological activity. This will not only accelerate its development but also provide a framework for discovering and optimizing other novel AMPs from natural sources. qub.ac.ukcmbio.io

Q & A

Q. Table 1: Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters to DocumentReferences
NMRStructural confirmationSolvent, frequency, relaxation time
HPLC-MSPurity and molecular weightColumn type, mobile phase, ionization mode
DSC/TGAThermal stabilityHeating rate, atmosphere conditions

Q. Table 2: Strategies for Addressing Data Contradictions

ApproachImplementation ExampleOutcome Goal
Meta-AnalysisCompare IC50_{50} values across cell typesIdentify assay-specific trends
ReplicationRepeat dose-response curves with larger sample sizesConfirm reproducibility
Model RefinementAdjust computational parameters using SPR dataImprove binding affinity predictions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.